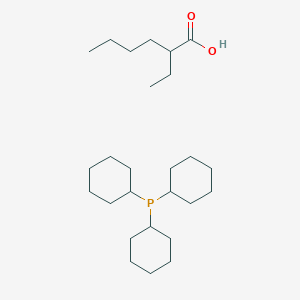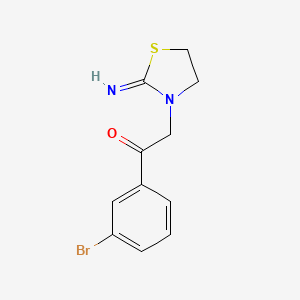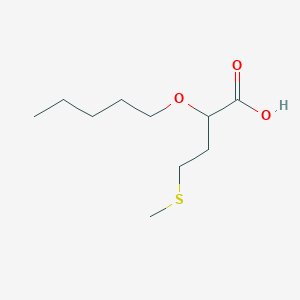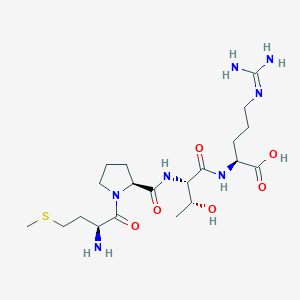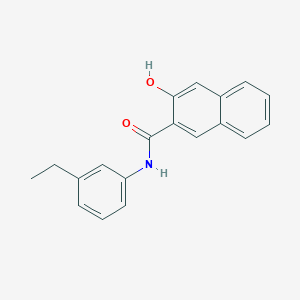![molecular formula C14H11Br2N3O2 B15161431 N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide CAS No. 143835-50-1](/img/structure/B15161431.png)
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by the introduction of the hydrazinecarbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The final step involves the coupling of the brominated intermediate with benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymer additives.
Mechanism of Action
The mechanism of action of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzamido)benzohydrazide:
1,3,4-Thiadiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
N-Bromo sulfonamides: Used as catalysts in organic synthesis and have similar bromine-containing structures.
Uniqueness
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is unique due to the combination of bromine atoms and the hydrazinecarbonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
143835-50-1 |
|---|---|
Molecular Formula |
C14H11Br2N3O2 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
N-[2,4-dibromo-6-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11Br2N3O2/c15-9-6-10(14(21)19-17)12(11(16)7-9)18-13(20)8-4-2-1-3-5-8/h1-7H,17H2,(H,18,20)(H,19,21) |
InChI Key |
BUVZOHIYXBOYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



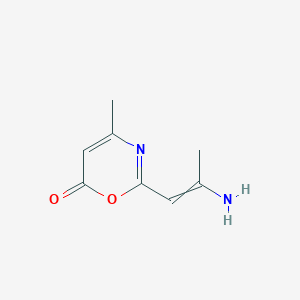

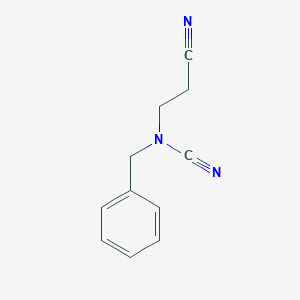
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

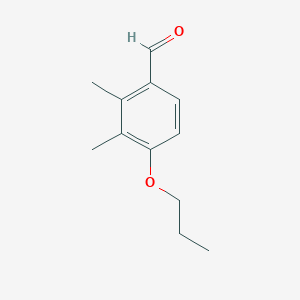
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
